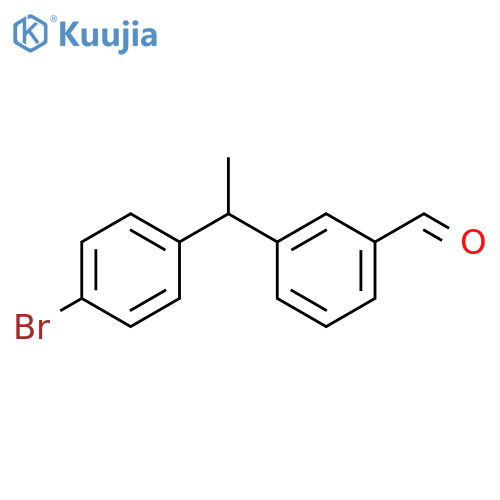

Cas no 2484888-85-7 (3-(1-(4-Bromophenyl)ethyl)benzaldehyde)

3-(1-(4-Bromophenyl)ethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(1-(4-Bromophenyl)ethyl)benzaldehyde

-

- インチ: 1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3

- InChIKey: DSTYYTZKMNHFCF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(C)C1C=CC=C(C=O)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 17.1

3-(1-(4-Bromophenyl)ethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01M4SV-250mg |

3-(1-(4-bromophenyl)ethyl)benzaldehyde |

2484888-85-7 | 95% | 250mg |

$745.00 | 2025-02-12 | |

| abcr | AB567604-500mg |

3-(1-(4-Bromophenyl)ethyl)benzaldehyde; . |

2484888-85-7 | 500mg |

€695.70 | 2024-08-02 | ||

| Aaron | AR01M4SV-500mg |

3-(1-(4-bromophenyl)ethyl)benzaldehyde |

2484888-85-7 | 95% | 500mg |

$846.00 | 2025-02-12 | |

| abcr | AB567604-250mg |

3-(1-(4-Bromophenyl)ethyl)benzaldehyde; . |

2484888-85-7 | 250mg |

€503.30 | 2024-08-02 | ||

| abcr | AB567604-1g |

3-(1-(4-Bromophenyl)ethyl)benzaldehyde; . |

2484888-85-7 | 1g |

€952.60 | 2024-08-02 |

3-(1-(4-Bromophenyl)ethyl)benzaldehyde 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

3-(1-(4-Bromophenyl)ethyl)benzaldehydeに関する追加情報

Introduction to 3-(1-(4-Bromophenyl)ethyl)benzaldehyde (CAS No: 2484888-85-7)

3-(1-(4-Bromophenyl)ethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2484888-85-7, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This aromatic aldehyde features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and the development of novel bioactive molecules. The presence of both a benzaldehyde moiety and a brominated phenyl group provides a rich scaffold for further functionalization, making it a valuable intermediate in synthetic pathways.

The compound's structure consists of a benzaldehyde core substituted with an ethyl group that is further extended by a 4-bromophenyl moiety. This specific arrangement not only imparts distinct electronic and steric properties but also opens up possibilities for diverse chemical transformations. The 4-bromo substituent, in particular, is strategically positioned to facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the demand for structurally diverse benzaldehyde derivatives has surged due to their role as key intermediates in drug discovery. The bromine atom in 3-(1-(4-Bromophenyl)ethyl)benzaldehyde serves as an excellent handle for palladium-catalyzed reactions, enabling the introduction of various functional groups at different positions along the aromatic ring. This flexibility is particularly advantageous when designing molecules with tailored biological activities.

One of the most compelling aspects of this compound is its utility in the synthesis of pharmacologically relevant molecules. For instance, researchers have explored its use in generating novel ligands for enzyme inhibition studies. The combination of the aldehyde group and the brominated phenyl ring allows for the formation of Schiff bases or heterocyclic compounds, which have shown promise in targeting specific biological pathways. These derivatives are being investigated for their potential applications in treating neurological disorders, inflammatory conditions, and even certain types of cancer.

The aldehyde functionality of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde is particularly noteworthy, as it can undergo condensation reactions with various nucleophiles to form imines or oximes. These derivatives often exhibit enhanced binding affinity to biological targets, making them valuable candidates for further medicinal chemistry optimization. Additionally, the compound's ability to participate in Michael additions or aldol reactions further expands its synthetic utility.

Recent advancements in computational chemistry have also highlighted the importance of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde as a building block. Molecular modeling studies suggest that derivatives derived from this compound can interact with biological macromolecules through multiple binding modes, enhancing their therapeutic efficacy. Such insights are driving new synthetic strategies aimed at optimizing potency and selectivity.

The pharmaceutical industry has taken notice of these properties, leading to increased interest in licensing or developing proprietary processes around this intermediate. Companies specializing in custom synthesis are increasingly offering 3-(1-(4-Bromophenyl)ethyl)benzaldehyde as a starting material for client-specific projects. This trend underscores its growing significance in industrial research and development.

From an environmental and safety perspective, handling 3-(1-(4-Bromophenyl)ethyl)benzaldehyde requires adherence to standard laboratory protocols due to its reactivity and potential irritant properties. While it does not fall under hazardous classifications such as flammability or toxicity hazards that necessitate special handling under strict regulatory controls, proper personal protective equipment (PPE), including gloves and eye protection, is recommended during manipulation.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors like 4-bromoiodobenzene or 4-bromoacetophenone. Advances in catalytic methods have enabled more efficient routes, reducing waste and improving yields. Such improvements align with broader industry trends toward greener chemistry practices.

In conclusion,3-(1-(4-Bromophenyl)ethyl)benzaldehyde represents a versatile and promising intermediate with significant implications for drug discovery and molecular construction. Its unique structural features—combining an aldehyde group with a brominated phenyl side chain—make it an attractive candidate for further chemical exploration. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to remain at the forefront of pharmaceutical innovation.

2484888-85-7 (3-(1-(4-Bromophenyl)ethyl)benzaldehyde) 関連製品

- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)

- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

- 1373029-16-3(tert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate)

- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)